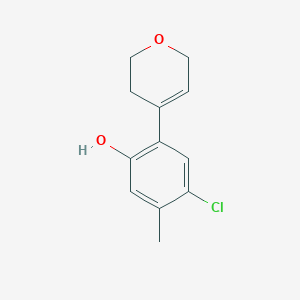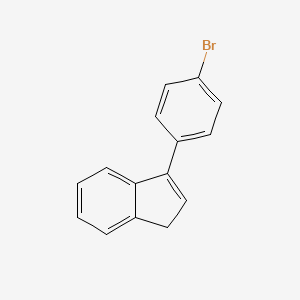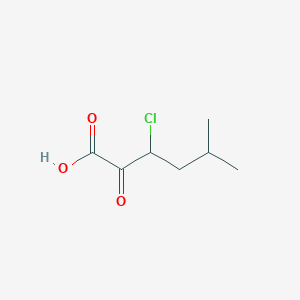
3-Chloro-5-methyl-2-oxohexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-5-methyl-2-oxohexanoic acid is an organic compound with the molecular formula C7H11ClO3 It is a derivative of hexanoic acid, featuring a chlorine atom at the third position, a methyl group at the fifth position, and a keto group at the second position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-methyl-2-oxohexanoic acid typically involves the chlorination of 5-methyl-2-oxohexanoic acid. This can be achieved through the use of chlorinating agents such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-5-methyl-2-oxohexanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products
Oxidation: Formation of this compound derivatives with additional oxygen-containing functional groups.
Reduction: Production of 3-chloro-5-methyl-2-hydroxyhexanoic acid.
Substitution: Generation of various substituted hexanoic acid derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Chloro-5-methyl-2-oxohexanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be utilized in studies involving enzyme inhibition and metabolic pathways.
Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of 3-Chloro-5-methyl-2-oxohexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and keto group play a crucial role in its reactivity and binding affinity. The compound can inhibit enzyme activity by forming covalent bonds with active site residues or by altering the enzyme’s conformation.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Methyl-2-oxohexanoic acid: Lacks the chlorine atom, resulting in different reactivity and applications.
3-Chloro-2-oxohexanoic acid: Similar structure but without the methyl group, affecting its chemical properties.
3-Chloro-5-methylhexanoic acid:
Uniqueness
3-Chloro-5-methyl-2-oxohexanoic acid is unique due to the presence of both a chlorine atom and a keto group, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
90012-68-3 |
|---|---|
Formule moléculaire |
C7H11ClO3 |
Poids moléculaire |
178.61 g/mol |
Nom IUPAC |
3-chloro-5-methyl-2-oxohexanoic acid |
InChI |
InChI=1S/C7H11ClO3/c1-4(2)3-5(8)6(9)7(10)11/h4-5H,3H2,1-2H3,(H,10,11) |
Clé InChI |
DVSDDXLMXJZHHL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(C(=O)C(=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



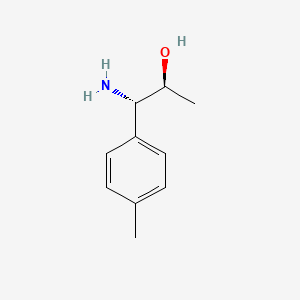
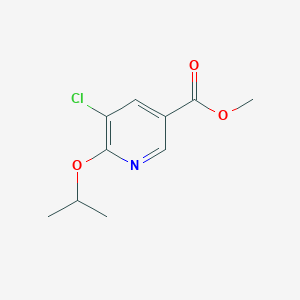
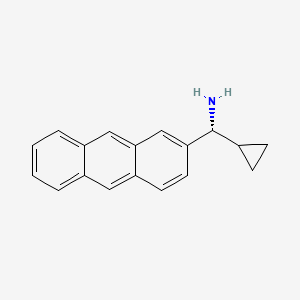
![4-bromo-1H-pyrrolo[2,3-c]pyridine-3-sulfonyl chloride](/img/structure/B13026521.png)
![2-(Tert-butoxycarbonylamino)pyrido[4,3-d]pyrimidine-7-carboxylic acid](/img/structure/B13026524.png)
![(2E)-2-(7-bromo-4-chloro-1-ethylimidazo[4,5-c]pyridin-2-yl)oxyiminoacetonitrile](/img/structure/B13026535.png)
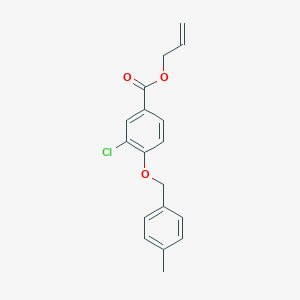


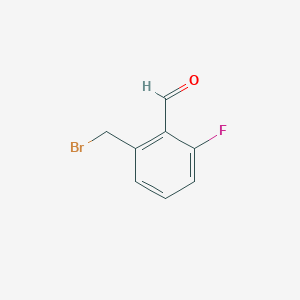
![2-Bromospiro[benzo[b]fluorene-11,9'-xanthene]](/img/structure/B13026550.png)
